molecular formula C16H23NO5S B558067 L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]- CAS No. 18942-46-6

L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-

Cat. No.: B558067
CAS No.: 18942-46-6
M. Wt: 341.4 g/mol
InChI Key: VRTXRNJMNFVTOM-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]- (CAS 18942-46-6) is a synthetic cysteine derivative featuring two protective groups: the tert-butoxycarbonyl (Boc) moiety on the α-amino group and the 4-methoxybenzyl (PMB) group on the thiol sidechain. Its molecular formula is $$ \text{C}{16}\text{H}{23}\text{NO}5\text{S} $$, with a molecular weight of 341.4 g/mol. The Boc group ($$ \text{(CH}3\text{)}3\text{COC(O)} $$) confers steric bulk and stability to the amine, while the PMB group ($$ \text{CH}2\text{S-C}6\text{H}4\text{-OCH}_3 $$) protects the cysteine thiol from oxidation or undesired disulfide formation.

The stereochemical configuration at the α-carbon of cysteine remains preserved as the L-enantiomer ($$ R $$-configuration), critical for maintaining compatibility with biological systems and peptide synthesis protocols. The PMB group introduces a chiral center at the sulfur atom, but its configuration is typically not resolved in synthetic preparations due to free rotation around the C–S bond. Nuclear magnetic resonance (NMR) studies confirm the $$ R $$-configuration at the α-carbon, with characteristic chemical shifts observed for the Boc-protected amine ($$ \delta \sim 1.4 \, \text{ppm} $$) and PMB aromatic protons ($$ \delta \sim 7.3 \, \text{ppm} $$).

Table 1: Key spectroscopic identifiers

Property Value Source
$$ ^1\text{H} $$ NMR (CDCl$$ _3 $$) $$ \delta 7.27–7.04 \, (\text{m}, 4\text{H}), 4.58 \, (\text{m}, 1\text{H}), 3.80 \, (\text{s}, 3\text{H}) $$
$$ ^{13}\text{C} $$ NMR $$ \delta 173.06 \, (\text{COO}), 155.30 \, (\text{Boc CO}) $$
IR (cm$$ ^{-1} $$) 1745 ($$ \nu{\text{C=O}} $$), 1510 ($$ \nu{\text{Ar-O}} $$)

Crystallographic Analysis and Conformational Dynamics

X-ray crystallography of analogous Boc-protected cysteine derivatives reveals orthorhombic crystal systems (space group $$ P21212_1 $$) with unit cell parameters $$ a = 8.962 \, \text{Å}, b = 14.744 \, \text{Å}, c = 22.654 \, \text{Å} $$. The PMB group adopts a staggered conformation relative to the cysteine backbone, minimizing steric clashes with the Boc moiety. Intramolecular interactions include:

  • A hydrogen bond between the Boc carbonyl oxygen and the PMB methoxy group ($$ d = 2.9 \, \text{Å} $$).
  • van der Waals contacts between the Boc tert-butyl methyl groups and PMB phenyl rings.

Molecular dynamics simulations indicate restricted rotation ($$ \Delta G^\ddagger \sim 12 \, \text{kcal/mol} $$) around the C$$ \alpha $$-N bond due to Boc steric effects, stabilizing a *trans*-amide conformation. The PMB group exhibits rotational flexibility ($$ \tau{1/2} \sim 10 \, \text{ps} $$) around the S–CH$$ _2 $$ bond, allowing adaptive positioning during solid-phase peptide synthesis (SPPS).

Protective Group Interactions: Boc and p-Methoxybenzyl Functionalities

The Boc group enhances solubility in organic solvents (e.g., dichloromethane, dimethylformamide) through its hydrophobic tert-butyl moiety, while the PMB group contributes π-stacking interactions with resin matrices in SPPS. Key reactivity profiles include:

  • Boc Deprotection : Achieved via trifluoroacetic acid (TFA) cleavage, forming gaseous isobutylene and CO$$ _2 $$.
  • PMB Removal : Requires strong acids (e.g., HF, TFMSA) to generate a benzylic carbocation intermediate, trapped by scavengers like triisopropylsilane.

Notably, the PMB group suppresses racemization at the α-carbon during coupling reactions. Compared to trityl (Trt) or acetamidomethyl (Acm) protections, PMB’s electron-donating methoxy group stabilizes the thioether linkage, reducing premature oxidation.

Comparative Structural Analysis with Native Cysteine Derivatives

Native cysteine ($$ \text{C}3\text{H}7\text{NO}_2\text{S} $$) lacks protective groups, enabling disulfide bond formation via thiol oxidation. Structural modifications in the title compound impart distinct properties:

Table 2: Structural comparison with native cysteine

Property Native Cysteine Title Compound
Thiol reactivity High (forms disulfides) None (PMB-blocked)
Amine pK$$ _a $$ 8.3 5.1 (Boc-deprotonated)
Solubility in DCM <1 mg/mL >50 mg/mL
α-Carbon racemization 15–20% during SPPS <2% (PMB-stabilized)

Properties

IUPAC Name

3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTXRNJMNFVTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18942-46-6
Record name NSC334312
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334312
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Mechanism of Action

Biological Activity

L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-, commonly referred to as a derivative of L-cysteine, exhibits a range of biological activities that make it a compound of interest in pharmaceutical and biochemical research. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H23NO5S
  • Molecular Weight : 339.43 g/mol
  • CAS Number : 61925-77-7

This compound is characterized by the presence of a methoxyphenyl group and a tert-butoxycarbonyl (Boc) protecting group on the cysteine backbone, which influences its solubility and reactivity.

Synthesis

The synthesis of L-Cysteine derivatives typically involves protecting the thiol group and the amino group to facilitate selective reactions. The following general reaction scheme outlines the synthesis pathway:

  • Protection of Cysteine : The thiol group is protected using a Boc group.
  • Alkylation : The protected cysteine is reacted with an alkyl halide containing the methoxyphenyl moiety.
  • Deprotection : Finally, the Boc group is removed to yield the active form of L-Cysteine derivative.

Biological Activity

L-Cysteine derivatives are known for their diverse biological activities:

Antioxidant Activity

L-Cysteine plays a crucial role in cellular antioxidant defense systems. Its ability to donate sulfur atoms allows it to scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative stress. Research has demonstrated that L-Cysteine derivatives can enhance glutathione levels, further contributing to their antioxidant properties .

Anticancer Properties

Studies have indicated that certain L-Cysteine derivatives exhibit promising anticancer activity. For instance, research involving palladium complexes with L-Cysteine showed enhanced cytotoxic effects against various cancer cell lines, including breast cancer and lung cancer cells. The interaction between L-Cysteine and metal complexes can modify the bioavailability and efficacy of anticancer agents .

Neuroprotective Effects

L-Cysteine is also implicated in neuroprotection. Its role in synthesizing glutathione suggests that it may help mitigate neurodegenerative diseases by reducing oxidative damage in neuronal tissues. Experimental models have shown that L-Cysteine supplementation can improve cognitive functions and reduce neuronal cell death in conditions such as Alzheimer's disease .

Case Studies

Several case studies highlight the biological activity of L-Cysteine derivatives:

  • Anticancer Activity :
    • A study published in Organic Letters explored the efficacy of palladium-L-Cysteine complexes against human cancer cell lines. Results indicated significant cytotoxicity correlated with increased cellular uptake of the complex .
  • Neuroprotection :
    • Research demonstrated that treatment with L-Cysteine improved outcomes in animal models of neurodegeneration by enhancing glutathione levels and reducing markers of oxidative stress .
  • Antioxidant Studies :
    • In vitro assays showed that L-Cysteine effectively reduced lipid peroxidation in cultured cells exposed to oxidative stress, supporting its role as an antioxidant agent .

Data Tables

PropertyValue
Molecular FormulaC16H23NO5S
Molecular Weight339.43 g/mol
CAS Number61925-77-7
Antioxidant ActivityYes
Anticancer ActivityYes
Neuroprotective EffectsYes

Chemical Reactions Analysis

Peptide Bond Formation

The carboxylic acid group of Boc-Cys(MeOBzl)-OH participates in peptide coupling reactions. For example, it reacts with amino acid esters or amines under standard peptide synthesis conditions (e.g., carbodiimide coupling agents like DCC or EDCl).

Example Reaction:

  • Glycine Conjugation : Boc-Cys(MeOBzl)-OH was coupled with glycine derivatives to synthesize glycine-cysteine tetrapeptides (e.g., Gly-N-[Boc-Cys(MeOBzl)]-Gly-Gly) via sequential amide bond formation .

Reaction Partner Conditions Product
Glycine ethyl esterEDCl/HOBt, DMF, room temp.Gly-Cys(MeOBzl)-Gly-Gly ethyl ester

Deprotection Reactions

The Boc (tert-butoxycarbonyl) and S-(4-methoxybenzyl) groups are cleaved under specific conditions:

  • Boc Deprotection :
    The Boc group is removed via acidolysis using trifluoroacetic acid (TFA) or HCl in dioxane, yielding the free amine .

  • S-(4-Methoxybenzyl) Deprotection :
    The thioether protecting group is cleaved under strong acidic conditions (e.g., anhydrous HF or TFMSA) or via reductive methods (e.g., Na/NH₃) .

Stability Notes :

  • Air-sensitive; decomposes in the presence of oxidizing agents to release sulfur oxides and carbon monoxide .

  • Stable under basic conditions but reacts with strong acids or bases at elevated temperatures .

Stability and Reactivity Data

The compound’s stability and decomposition pathways are critical for handling:

Parameter Value/Condition Source
Autoignition Temp.Not reported
Incompatible MaterialsOxidizing agents, strong acids/bases
Decomposition ProductsCO, CO₂, NOₓ, SOₓ

Synthetic Methodology

Boc-Cys(MeOBzl)-OH is synthesized via alkylation of cysteine derivatives:

Key Synthesis Route :

  • Reaction of Boc-protected β-iodoalanine methyl ester with 4-methoxybenzyl thioltrimethylsilane in the presence of a base (e.g., K₂CO₃) .

Starting Material Reagent Product
Boc-β-iodo-Ala-OMe + PhS-TMSK₂CO₃, DMF, 25°CBoc-Cys(MeOBzl)-OH (85% yield)

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₇H₂₃NO₅S
  • Molecular Weight : ~361.44 g/mol (based on similar analogs in ).
  • Applications : Primarily used in peptide synthesis to protect cysteine residues. The BOC group is acid-labile, allowing selective deprotection under mild acidic conditions, while the PMB group requires stronger acids (e.g., trifluoroacetic acid) or oxidative methods for removal .
Table 1: Structural and Functional Comparison
Compound Name N-Protection S-Protection Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound BOC 4-Methoxybenzyl (PMB) C₁₇H₂₃NO₅S 361.44 Acid-labile N-protection; PMB requires oxidative cleavage .
N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine () Acetyl 4-Methylbenzyl C₁₃H₁₇NO₃S 267.34 Acetyl group is stable under acidic conditions; lower molecular weight and hydrophobicity (XlogP = 1.7) .
S-(2-Aminophenyl)-N-BOC-L-cysteine () BOC 2-Aminophenyl C₁₅H₂₀N₂O₄S 348.40 Aromatic amine introduces polarity; potential for hydrogen bonding .
N-BOC-S-methyl-L-cysteine () BOC Methyl C₉H₁₇NO₄S 247.30 Simplest S-protection; limited steric hindrance .
N-BOC-S-(triphenylmethyl)-L-cysteine () BOC Triphenylmethyl (Trityl) C₂₇H₂₉NO₄S 479.59 Bulky Trityl group improves solubility in organic solvents; cleaved via mild acids .
N-BOC-S-(acetamidomethyl)-L-cysteine () BOC Acetamidomethyl (Acm) C₁₁H₂₀N₂O₅S 292.35 Acm is stable to acids but cleaved by iodine; used in disulfide bond formation .
Key Research Findings

Synthetic Utility: The BOC-PMB-cysteine derivative (target compound) is favored in solid-phase peptide synthesis due to orthogonal protection strategies. For example, notes its use in synthesizing cyclic peptides with controlled disulfide linkages . In contrast, S-Acm derivatives () are preferred for stepwise oxidation in aqueous environments .

Stability and Reactivity :

  • BOC vs. Acetyl : BOC-protected amines (target compound) are more stable under basic conditions compared to acetylated analogs (), which may hydrolyze in prolonged basic media .
  • PMB vs. Trityl : PMB groups (target compound) exhibit faster cleavage kinetics under oxidative conditions (e.g., using iodine) compared to Trityl groups, which require stronger acids like HF .

N-Acetyl-S-(4-methylbenzyl)-cysteine () is a metabolite of environmental toxins, highlighting its role in detoxification pathways .

Preparation Methods

Amino Group Protection with Boc Anhydride

The synthesis begins with the protection of L-cysteine’s amino group using di-tert-butyl dicarbonate (Boc₂O). In a typical procedure, L-cysteine is dissolved in a mixture of water and dioxane (1:1 v/v) at 0°C. Boc₂O is added dropwise under vigorous stirring, followed by adjustment to pH 8–9 using sodium hydroxide. The reaction proceeds for 4–6 hours at room temperature, yielding N-Boc-L-cysteine. Excess Boc₂O is quenched with aqueous citric acid, and the product is extracted into ethyl acetate. Evaporation under reduced pressure provides the Boc-protected intermediate as a white solid (yield: 85–92%).

Thiol Group Protection with 4-Methoxybenzyl Chloride

The Boc-protected cysteine is then alkylated at the thiol group using 4-methoxybenzyl chloride. The reaction is conducted in anhydrous dimethylformamide (DMF) under nitrogen atmosphere to prevent oxidation. Triethylamine (TEA) is added as a base to deprotonate the thiol, facilitating nucleophilic attack on the alkylating agent. After 12–16 hours at 25°C, the mixture is diluted with ethyl acetate, washed sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. The organic layer is dried over sodium sulfate and concentrated to yield Boc-Cys(Mob)-OH as a viscous oil, which crystallizes upon standing (yield: 78–84%).

Table 1: Key Reaction Parameters for Boc-Cys(Mob)-OH Synthesis

StepReagentsSolventTemperatureTimeYield
Boc ProtectionBoc₂O, NaOHH₂O/Dioxane0°C → RT6 hr85–92%
Mob Protection4-MeOBnCl, TEADMF25°C16 hr78–84%

Alternative Synthetic Routes and Methodological Innovations

One-Pot Sequential Protection

Recent advances demonstrate a one-pot approach where Boc and Mob protections are performed sequentially without isolating intermediates. L-Cysteine is treated with Boc₂O in tetrahydrofuran (THF), followed by in situ addition of 4-methoxybenzyl bromide and 1,8-diazabicycloundec-7-ene (DBU). This method reduces purification steps and improves overall yield to 88–90%.

Use of Solid-Phase Supports

Patent literature describes immobilizing Boc-Cys(Mob)-OH on Wang resin for automated SPPS. The resin-bound derivative undergoes chain elongation via Fmoc/t-Bu strategies, with the Mob group remaining intact during piperidine deprotection cycles. This method enhances throughput in combinatorial peptide libraries.

Optimization of Reaction Conditions

Solvent and Base Selection

DMF is preferred for thiol alkylation due to its high polarity, which solubilizes both the Boc-cysteine and 4-methoxybenzyl chloride. Alternatives like THF or dichloromethane (DCM) result in lower yields (<70%) due to poor solubility. Triethylamine remains the base of choice, though N,N-diisopropylethylamine (DIPEA) offers marginal improvements in reaction rate.

Temperature and Reaction Time

Elevating the temperature to 40°C during Mob protection reduces reaction time to 8 hours but risks racemization (up to 5% detected via chiral HPLC). Maintaining the reaction at 25°C ensures enantiomeric purity >99%.

Purification and Characterization

Crystallization and Chromatography

Crude Boc-Cys(Mob)-OH is purified by recrystallization from ethyl acetate/petroleum ether (3:1), yielding needle-like crystals. For higher purity, flash chromatography on silica gel (eluent: chloroform/methanol/acetic acid, 90:8:2) achieves >99% purity, as confirmed by HPLC.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d6): δ 1.43 (s, 9H, Boc CH3), 3.72 (s, 3H, OCH3), 4.21 (m, 1H, Cα-H), 7.25–7.32 (d, 2H, aromatic H).

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1745 cm⁻¹ (C=O, Boc), 1265 cm⁻¹ (S-CH2).

Table 2: Comparative Analytical Data

TechniqueKey Peaks/DataReference
¹H NMRδ 1.43 (Boc), 3.72 (OCH3), 7.25–7.32 (ArH)
IR1745 cm⁻¹ (C=O), 1265 cm⁻¹ (S-CH2)
HPLC Retention12.4 min (C18, 70% MeOH/H2O)

Research Findings and Applications

Role in Oxytocin Synthesis

The compound’s stability under SPPS conditions enables its use in synthesizing oxytocin analogs. Deprotection with trifluoroacetic acid (TFA) selectively removes the Boc group, while the Mob group remains intact until final hydrogenolysis with Pd/C. This sequential strategy minimizes side reactions during chain assembly.

Stability Studies

Accelerated stability testing (40°C/75% RH) shows no degradation over 6 months when stored under nitrogen. However, exposure to light induces gradual cleavage of the Mob group, necessitating amber glass packaging.

Challenges and Mitigation Strategies

Racemization During Alkylation

Prolonged reaction times or elevated temperatures cause partial racemization. Adding HOBt (1-hydroxybenzotriazole) as a racemization suppressor reduces this to <1%.

Byproduct Formation

Trace amounts of disulfide dimers (<2%) form if residual thiols remain unprotected. Pre-alkylation with iodoacetamide quenches free thiols, ensuring monomeric product .

Q & A

Q. What are the established synthesis methods for L-Cysteine, N-Boc-S-PMB, and how is purity ensured?

The compound is synthesized via a two-step protection strategy:

  • Amino Protection : The amino group of L-cysteine is protected using di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous/organic solvent system (e.g., THF/water) at 0–25°C .
  • Thiol Protection : The thiol group is then protected with 4-methoxybenzyl chloride (PMB-Cl) under inert conditions (N₂ atmosphere) using a base like triethylamine in anhydrous DMF or dichloromethane .
  • Purification : Crude product is purified via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization. Purity is confirmed by HPLC (>95%) and melting point analysis .

Q. Table 1: Key Reagents and Conditions

StepReagentSolventTemperaturePurification Method
Boc ProtectionBoc₂O, NaHCO₃THF/H₂O0–25°CExtraction, rotary evaporation
PMB ProtectionPMB-Cl, Et₃NDMF0–5°CColumn chromatography

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Distinct peaks for Boc (δ 1.4 ppm, tert-butyl), PMB (δ 3.8 ppm, methoxy; δ 6.9–7.3 ppm, aromatic protons), and cysteine backbone (δ 3.3–4.2 ppm, α-CH) .
    • ¹³C NMR : Confirms carbonyl (Boc: ~155 ppm) and aromatic (PMB: ~160 ppm) carbons .
  • Infrared Spectroscopy (IR) :
    • Boc C=O stretch at ~1680–1720 cm⁻¹ and PMB aromatic C-O at ~1250 cm⁻¹ .
  • Mass Spectrometry (MS) :
    • ESI-MS confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of Boc or PMB groups) .

Q. Table 2: Key Spectroscopic Signatures

TechniqueFunctional GroupSignature
¹H NMRBoc tert-butylδ 1.4 ppm (s, 9H)
IRPMB methoxy1250 cm⁻¹
MSMolecular ionm/z = [Calculated MW + H]

Advanced Research Questions

Q. How does this compound participate in silver nitrate gelation, and what experimental parameters influence gel stability?

  • Role in Gelation : The thioether (S-PMB) and Boc groups modulate coordination with Ag⁺ ions, forming supramolecular networks. The PMB group enhances hydrophobicity, stabilizing the gel .
  • Critical Parameters :
    • pH : Optimal gelation occurs at pH 6–7, where cysteine’s carboxylate is deprotonated for Ag⁺ coordination.
    • Concentration : Gel strength increases with AgNO₃:cysteine molar ratios of 1:2–1:3 .
  • Contradictions : Discrepancies in gel stability across studies may arise from variations in solvent polarity or residual moisture, which disrupt Ag-S bonding .

Q. What are the challenges in selectively deprotecting N-Boc and S-PMB groups during peptide synthesis?

  • N-Boc Deprotection : Requires strong acids (e.g., TFA or HCl in dioxane) but risks premature PMB cleavage .
  • S-PMB Deprotection : Achieved via oxidation (e.g., H₂O₂) or strong acids (TFA with scavengers like anisole). Competing side reactions (e.g., disulfide formation) must be monitored via LC-MS .
  • Methodological Solution : Use stepwise deprotection:
    • Remove Boc with 50% TFA in DCM (0°C, 30 min).
    • Oxidize PMB with 10% H₂O₂ in acetic acid (RT, 2 hr) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., IR peak shifts) for this compound?

  • Temperature/Pressure Effects : Theoretical IR calculations (DFT) often assume 0 K, while experimental data at 300 K show shifts due to thermal motion and van der Waals interactions .
  • Mitigation Strategies :
    • Compare experimental data with temperature-adjusted computational models.
    • Use Raman spectroscopy to distinguish S-S/S-H bonds (e.g., S-PMB vs. disulfide byproducts) .

Q. Table 3: IR vs. Raman for Thiol/Thioether Analysis

TechniqueS-H Stretch (cm⁻¹)S-S Stretch (cm⁻¹)
IR2550–2600500–550
RamanNot observed510–530 (strong)

Q. What is the compound’s role in enzyme inhibition studies, and how does its structure influence activity?

  • Competitive Inhibition : The Boc-PMB cysteine analog inhibits homoserine dehydrogenase (HSD) by binding to the NAD⁺ active site (Ki = 0.089 mM), mimicking natural substrates .
  • Structural Insights : The PMB group’s hydrophobicity enhances binding to enzyme pockets, while Boc sterically hinders cofactor (NAD⁺) access .
  • Experimental Design : Use kinetic assays (e.g., UV-Vis monitoring NADH depletion) with varying inhibitor concentrations .

Q. How does the compound’s stability vary under different storage conditions (pH, temperature)?

  • Thermal Stability : Degrades above 40°C (TGA/DSC data), with PMB cleavage initiating at 120°C .
  • pH Sensitivity : Stable at pH 4–7; acidic conditions (<pH 3) hydrolyze Boc, while alkaline conditions (>pH 9) oxidize PMB .
  • Storage Recommendations : Lyophilize and store at –20°C under argon, with desiccants to prevent hydrolysis .

Q. What advanced applications exist for this compound in material science or drug delivery?

  • Nanoparticle Functionalization : PMB’s aromaticity enables π-π stacking on graphene oxide surfaces for drug carriers .
  • Biodegradable Gels : Ag⁺-cysteine gels loaded with antibiotics (e.g., ciprofloxacin) show sustained release over 72 hr .

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